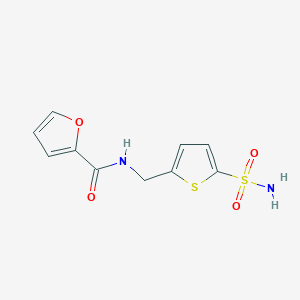
n-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is a compound that features a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The presence of a sulfonamide group attached to the thiophene ring and a carboxamide group attached to the furan ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide typically involves the reaction of 5-sulfamoylthiophene-2-carboxylic acid with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide and carboxamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and furan rings.
Reduction: Reduced forms of the sulfonamide and carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide or carboxamide groups.
Scientific Research Applications
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. The carboxamide group can also interact with various proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.
N-(Thiophen-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the sulfonamide group.
N-(5-Sulfamoylthiophen-2-yl)methyl)acetamide: Similar structure but has an acetamide group instead of a carboxamide group.
Uniqueness
N-((5-Sulfamoylthiophen-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both sulfonamide and carboxamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10N2O4S2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H10N2O4S2/c11-18(14,15)9-4-3-7(17-9)6-12-10(13)8-2-1-5-16-8/h1-5H,6H2,(H,12,13)(H2,11,14,15) |
InChI Key |
BGIKPMYQTOSAOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


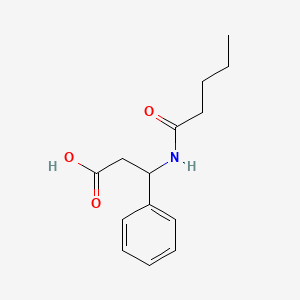
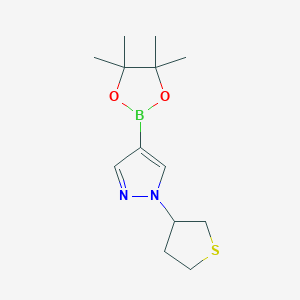
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
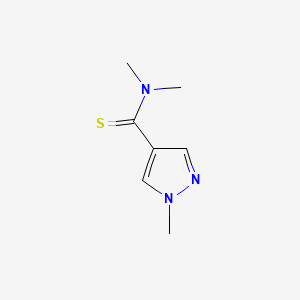
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
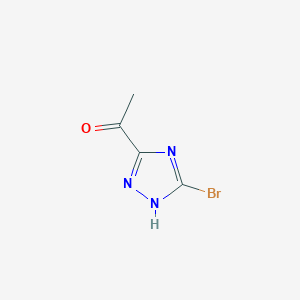
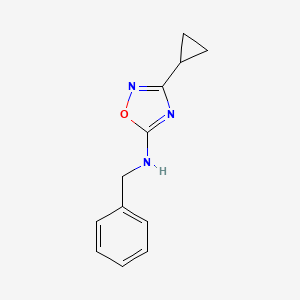
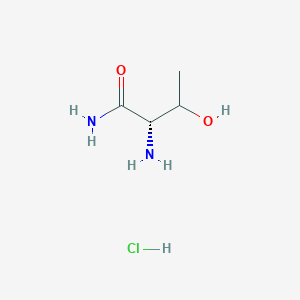
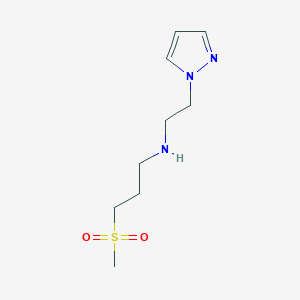
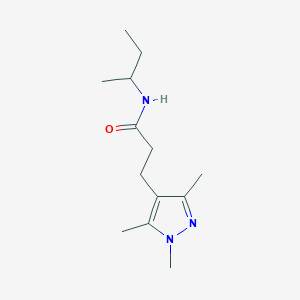
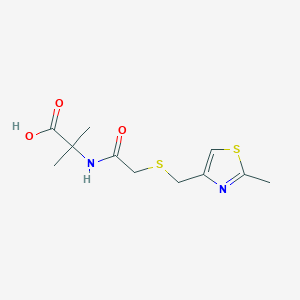
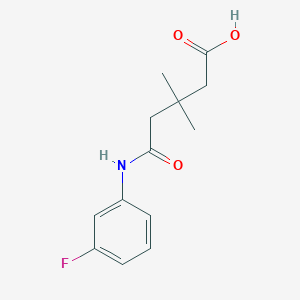
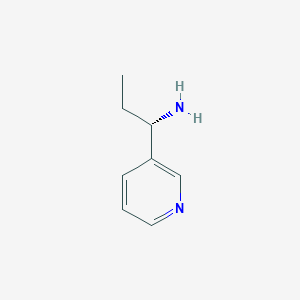
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
